6beta-Hydroxyestrone

Descripción general

Descripción

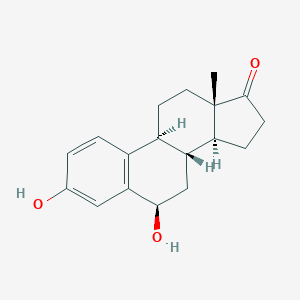

6beta-Hydroxyestrone is a 3-hydroxy steroid that is estrone substituted by a beta-hydroxy group at position 6. It is a metabolite of estrone and plays a role as a human xenobiotic metabolite and a mouse metabolite . This compound is of interest due to its unique structural properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Hydroxyestrone typically involves the hydroxylation of estrone at the 6-beta position. This can be achieved through various chemical reactions, including the use of specific hydroxylating agents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure selective hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of microbial enzymes to catalyze the hydroxylation of estrone. These methods are advantageous due to their specificity and efficiency. Additionally, chemical synthesis methods can be scaled up for industrial production, ensuring a consistent supply of the compound for research and commercial use.

Análisis De Reacciones Químicas

Types of Reactions: 6beta-Hydroxyestrone undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of the hydroxyl group.

Substitution: Replacement of the hydroxyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions involving nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

6beta-Hydroxyestrone has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its role as a metabolite in various biological processes.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry

Mecanismo De Acción

The mechanism of action of 6beta-Hydroxyestrone involves its interaction with estrogen receptors. It binds to these receptors, leading to the activation or inhibition of specific gene expression pathways. This interaction can influence various physiological processes, including cell growth, differentiation, and metabolism .

Comparación Con Compuestos Similares

Estrone: The parent compound of 6beta-Hydroxyestrone.

Estradiol: Another major estrogen with similar biological activities.

6alpha-Hydroxyestrone: A positional isomer with different biological properties.

Uniqueness: this compound is unique due to its specific hydroxylation at the 6-beta position, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

6β-Hydroxyestrone, a metabolite of estrone and estradiol, has garnered attention due to its potential biological activities and implications in health, particularly concerning estrogen physiology and pathophysiology. This article explores the biological activity of 6β-hydroxyestrone, examining its effects on various biological systems, its role in disease pathology, and relevant research findings.

Overview of 6β-Hydroxyestrone

6β-Hydroxyestrone is produced through the metabolism of estrone via cytochrome P450 enzymes. It is part of a complex network of estrogen metabolites that can exhibit varying degrees of estrogenic activity. Understanding its biological activity is crucial for elucidating its role in health and disease.

Uterotropic Effects

Research indicates that 6β-hydroxyestrone acts as a potent uterotropic agent, meaning it can stimulate uterine growth. This effect is significant in understanding its potential role in reproductive health and conditions such as endometriosis or uterine fibroids . Its minimal affinity for sex hormone-binding globulin suggests that it may exert effects independent of traditional estrogen pathways .

Estrogenic Potency

The estrogenic potency of 6β-hydroxyestrone has been assessed through various studies. It has been found to have varying effects compared to other metabolites like 2-hydroxyestrone and 16α-hydroxyestrone. While some studies suggest that 2-hydroxy metabolites may act as weak estrogens or anti-estrogens, 16α-hydroxyestrone is considered pro-carcinogenic . The balance between these metabolites could influence breast cancer risk, highlighting the importance of studying their ratios .

Epidemiological Studies

A notable epidemiological study examined the urinary ratios of 6β-hydroxycortisol to cortisol as a measure of cytochrome P450 activity (CYP3A4), which is also involved in the metabolism of estrogens . This study found a significant association between elevated cortisol ratios and increased breast cancer risk, particularly among older women. The adjusted odds ratios indicated a substantial increase in risk with higher levels of urinary 6β-hydroxycortisol, suggesting a link between estrogen metabolism and cancer susceptibility .

Hormonal Interactions

In another study focusing on circulating levels of estrogen metabolites, researchers assessed the relationship between 2-hydroxyestrone, 16α-hydroxyestrone, and breast cancer risk. The findings indicated that while neither metabolite was significantly associated with breast cancer risk overall, the ratio between them (2:16α-OH estrone) was critical in understanding individual risk profiles . This points to the need for further research into how 6β-hydroxyestrone fits into this metabolic landscape.

Data Summary

The following table summarizes key findings from relevant studies regarding the biological activity and implications of 6β-hydroxyestrone:

Propiedades

IUPAC Name |

(6R,8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-16,19-20H,4-7,9H2,1H3/t12-,13-,15+,16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTORTGVWUGQTHQ-UHOVARLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624497 | |

| Record name | (6beta)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229-25-0 | |

| Record name | (6beta)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.